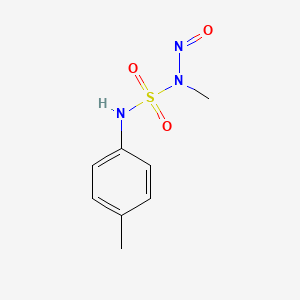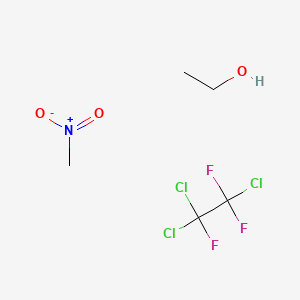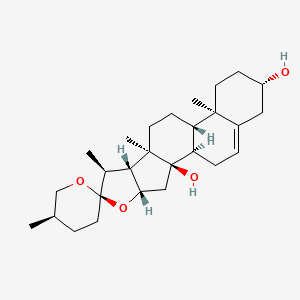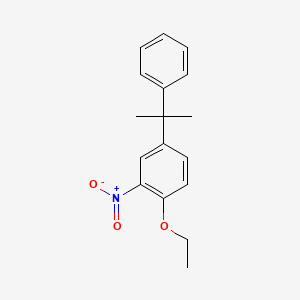![molecular formula C10H10ClNO2S2 B14625788 Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- CAS No. 57223-75-3](/img/structure/B14625788.png)
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- is a chemical compound with the molecular formula C10H10ClNO2S2 and a molecular weight of 275.765 g/mol . This compound is characterized by the presence of a 4-chlorophenyl group, an amino group, and a thioxomethylthio group attached to a propanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- involves several steps. One common synthetic route includes the reaction of 4-chloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in oxidative stress or inflammation, thereby exerting its antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- can be compared with other similar compounds, such as:
Thioxopyrimidines: These compounds also contain a thioxo group and exhibit diverse biological activities, including antioxidant and anticancer properties.
Indole Derivatives: Indole derivatives possess a wide range of biological activities and are used in the development of pharmaceuticals.
The uniqueness of Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]- lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
57223-75-3 |
|---|---|
Molekularformel |
C10H10ClNO2S2 |
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)carbamothioylsulfanyl]propanoic acid |
InChI |
InChI=1S/C10H10ClNO2S2/c1-6(9(13)14)16-10(15)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
NYQMPMXMLPNTBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)SC(=S)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(4-methylphenyl)methylidene]hydrazine](/img/structure/B14625714.png)
![3-[2-Methyl-5-(propan-2-yl)cyclopentyl]-1-phenylpropan-1-one](/img/structure/B14625720.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)



![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)

![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)



![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
